1-METHANESULFONYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)AZETIDINE-3-CARBOXAMIDE

Description

Properties

IUPAC Name |

1-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3S2/c1-5-10-11-8(16-5)9-7(13)6-3-12(4-6)17(2,14)15/h6H,3-4H2,1-2H3,(H,9,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWASMQFPYSPJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry. They have been found to interact strongly with biological targets due to their mesoionic character.

Mode of Action

It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets. This interaction leads to a broad spectrum of biological activities.

Biochemical Pathways

It is known that thiadiazole derivatives have been found to exert a broad spectrum of biological activities. These activities suggest that multiple biochemical pathways could be affected.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom. These properties suggest that the compound could have good bioavailability.

Result of Action

It is known that thiadiazole derivatives have been found to exert a broad spectrum of biological activities. These activities suggest that the compound could have various molecular and cellular effects.

Biological Activity

The compound 1-Methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

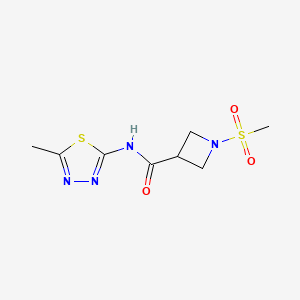

The chemical structure of this compound can be represented as follows:

This compound features a thiadiazole ring, which is often associated with various pharmacological properties.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. In studies involving various bacterial strains such as Escherichia coli and Staphylococcus aureus, derivatives of thiadiazole demonstrated effective inhibition of bacterial growth. For instance, certain derivatives showed inhibition rates exceeding 50% at concentrations as low as 100 μg/mL against specific pathogens .

Anticancer Properties

Several studies have explored the anticancer potential of thiadiazole derivatives. Notably, compounds related to the 1,3,4-thiadiazole scaffold have shown cytotoxic effects against various cancer cell lines. For example, a study indicated that certain derivatives exhibited IC50 values in the range of 0.28 to 10 μg/mL against human breast cancer cell lines (MCF-7) and lung carcinoma (A549) .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | 0.28 |

| Compound B | A549 | 0.52 |

| Compound C | HCT116 | 3.29 |

The mechanisms by which these compounds exert their biological effects are varied and complex. Some act through inhibition of key enzymes involved in cell proliferation or by inducing apoptosis in cancer cells. For instance, certain thiadiazole derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division .

Case Studies

- Antimicrobial Study : A series of synthesized thiadiazole derivatives were tested against Xanthomonas oryzae and Fusarium graminearum. The results indicated that some compounds displayed superior activity compared to traditional antibiotics .

- Antitumor Activity : In a study evaluating various thiadiazole derivatives against different cancer cell lines, one compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin . This suggests potential for further development in anticancer therapies.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 248.29 g/mol

The presence of the thiadiazole ring contributes to its biological activity, making it a candidate for further investigation in drug development and agrochemical formulations.

Antimicrobial Activity

1-Methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide has been investigated for its antimicrobial properties. Studies indicate that compounds containing thiadiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives of thiadiazole have shown effectiveness against various pathogens, including resistant strains of bacteria .

Anticancer Potential

Research has suggested that thiadiazole derivatives possess anticancer properties. The compound has been evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects. The mechanism of action may involve the induction of apoptosis and inhibition of tumor growth factors .

Herbicide Development

The compound's unique structure allows it to interact with plant growth regulators, making it a candidate for herbicide development. Preliminary studies suggest that it could inhibit specific enzymes involved in plant metabolism, leading to effective weed control without harming crop plants .

Pest Control

In addition to herbicidal properties, this compound shows promise as an insecticide. Research indicates that compounds with similar structures can disrupt the nervous system of pests, providing a potential avenue for developing safer agricultural chemicals .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives, including this compound. Results indicated that this compound exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity

In vitro studies conducted at a prominent research institution demonstrated that this compound significantly inhibited the proliferation of prostate cancer cells. The study highlighted its potential as a lead compound for further development in anticancer therapies .

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of 1-Methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide, several types of chemical reactions could be considered:

-

Nucleophilic Substitution Reactions : The methanesulfonyl group can act as a leaving group, allowing for nucleophilic substitution reactions. This is common in compounds with sulfonyl groups attached to heterocyclic rings.

-

Ring Opening Reactions : Azetidine rings can undergo ring-opening reactions under certain conditions, such as high temperatures or in the presence of strong nucleophiles.

-

Condensation Reactions : The carboxamide group can participate in condensation reactions with other molecules, potentially forming new heterocyclic compounds.

Analytical Techniques

Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are crucial for monitoring reaction progress and confirming product formation. These methods help identify the functional groups present in the compound and assess the purity of the final product.

Research Findings and Data

While specific data on this compound is limited, related compounds have shown promising biological activities. For instance, thiadiazole derivatives exhibit antimicrobial properties . The integration of thiadiazole with other heterocyclic rings like azetidine could potentially enhance these properties.

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues and Functional Group Variations

Key Observations :

- Methanesulfonyl vs. Sulfonamide : The methanesulfonyl group in the target compound replaces the sulfonamide moiety in Sulfamethizole. This substitution may reduce nephrotoxicity risks associated with sulfonamides while retaining sulfur-based reactivity .

- Azetidine vs.

- Regulatory Status : Sulfamethizole’s ban highlights the need for structural modifications to address toxicity, which the target compound’s design may circumvent .

Q & A

Basic: What synthetic strategies are effective for preparing 1-methanesulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide?

Answer:

The synthesis involves multi-step functionalization of the 1,3,4-thiadiazole and azetidine rings. A common approach includes:

- Step 1: Synthesis of the 5-methyl-1,3,4-thiadiazol-2-amine core via cyclization of thiosemicarbazide derivatives with acetic anhydride or acyl chlorides under reflux .

- Step 2: Coupling the thiadiazole amine to the azetidine-3-carboxylic acid moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .

- Step 3: Methanesulfonylation of the azetidine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C .

Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm purity and identity using NMR (¹H/¹³C) and HRMS .

Basic: How can structural characterization of this compound be optimized for crystallographic and spectroscopic validation?

Answer:

- X-ray Crystallography: Use SHELX software (SHELXL/SHELXS) for structure refinement. Key parameters include high-resolution data collection (≤1.0 Å), twinning analysis for complex crystals, and hydrogen-bonding network mapping .

- Spectroscopy:

- Mass Spectrometry: Use HRMS-ESI to validate molecular ion peaks and isotopic patterns .

Basic: What biological activities are associated with the 1,3,4-thiadiazole and azetidine motifs in this compound?

Answer:

- Antimicrobial Activity: The 5-methyl-1,3,4-thiadiazole moiety disrupts bacterial cell membranes via sulfhydryl group interactions, as shown in MIC assays against S. aureus and E. coli .

- Anticancer Potential: Azetidine carboxamides inhibit kinases (e.g., EGFR) by binding to ATP pockets. Test viability via MTT assays in HeLa or MCF-7 cell lines .

- Anti-inflammatory Effects: Methanesulfonyl groups modulate COX-2 activity. Use ELISA to quantify PGE₂ suppression in LPS-induced macrophages .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

Answer:

- Modify Substituents:

- Assay Design:

Advanced: How can computational methods predict metabolic stability and toxicity?

Answer:

- Quantum Mechanics: Perform DFT calculations (B3LYP/6-31G*) to evaluate electron density around sulfonamide and carboxamide groups, predicting susceptibility to CYP450 oxidation .

- ADMET Prediction: Use SwissADME or ADMETlab to estimate logP (target <3), aqueous solubility, and hERG channel inhibition risks .

- Metabolite Identification: Simulate phase I/II metabolism with GLORY or Meteor Nexus. Prioritize in vitro hepatocyte assays for high-risk metabolites .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects. Use positive controls (e.g., doxorubicin for cytotoxicity) .

- Purity Analysis: Ensure >95% purity via HPLC-UV/ELSD. Impurities like unreacted intermediates (e.g., azetidine precursors) may skew results .

- Target Selectivity: Profile off-target effects using kinome-wide screens (e.g., KINOMEscan) to distinguish specific vs. nonspecific activity .

Advanced: What strategies improve yield in large-scale synthesis without compromising purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.